molecular formula C8H9ClN2 B1510254 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1060816-44-5

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B1510254
CAS No.: 1060816-44-5
M. Wt: 168.62 g/mol
InChI Key: RLNPCQYWZZVSLT-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves cyclization reactions starting from appropriate precursors such as 2-chloro-3-aminopyridine. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding naphthyridine oxide.

  • Reduction: Reducing the compound to form simpler derivatives.

  • Substitution: Replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of naphthyridine oxide derivatives.

  • Reduction: Production of reduced naphthyridine derivatives.

  • Substitution: Generation of various substituted naphthyridine compounds.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine has found applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its pharmacological potential in drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is similar to other naphthyridine derivatives such as 1,6-naphthyridine and 1,8-naphthyridine. its unique chloro-substitution and tetrahydro structure contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,6-Naphthyridine

  • 1,8-Naphthyridine

  • 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

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Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNPCQYWZZVSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743643
Record name 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-44-5
Record name 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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